molecular formula C16H23NO2 B1622654 Metheptazine CAS No. 469-78-3

Metheptazine

Cat. No.: B1622654
CAS No.: 469-78-3
M. Wt: 261.36 g/mol
InChI Key: RAAFYFKWMRWOIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Metheptazine can be synthesized through a process involving the preparation of hexahydro-1,3-dimethyl-4-phenylazepine-4-carboxylic acid, ethyl ester . The synthetic route involves the reaction of specific reagents under controlled conditions to yield the desired compound. Industrial production methods would likely involve scaling up this synthetic route to produce this compound in larger quantities.

Chemical Reactions Analysis

Metheptazine undergoes various chemical reactions typical of opioid analgesics. These reactions include:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at different positions on the this compound molecule, leading to the formation of derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Metheptazine has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of opioid analgesics and their chemical properties.

    Biology: Studied for its effects on biological systems, particularly its interaction with opioid receptors.

    Medicine: Investigated for its potential use as an analgesic in various medical conditions.

    Industry: Utilized in the development of new opioid analgesics and related compounds.

Properties

469-78-3

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl 1,2-dimethyl-4-phenylazepane-4-carboxylate

InChI

InChI=1S/C16H23NO2/c1-13-12-16(15(18)19-3,10-7-11-17(13)2)14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3

InChI Key

RAAFYFKWMRWOIT-UHFFFAOYSA-N

SMILES

CC1CC(CCCN1C)(C2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC1CC(CCCN1C)(C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.